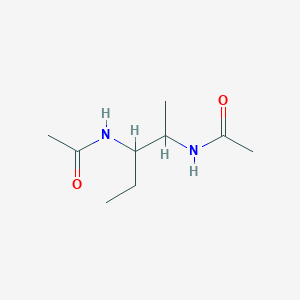

N,N'-2,3-Pentanediyldiacetamide

Description

N,N'-2,3-Pentanediyldiacetamide is a diacetamide derivative characterized by a pentanediyldi backbone (five-carbon chain) linking two acetamide groups. While direct data on this compound is absent in the provided evidence, its structure suggests similarities to other diacetamides, such as N,N'-Diacetyl-1,4-phenylenediamine (a phenylenediamine-linked diacetamide) and alkyl-substituted acetamides like N,N-Dimethylacetamide .

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

N-(3-acetamidopentan-2-yl)acetamide |

InChI |

InChI=1S/C9H18N2O2/c1-5-9(11-8(4)13)6(2)10-7(3)12/h6,9H,5H2,1-4H3,(H,10,12)(H,11,13) |

InChI Key |

LKBMCOOMMPNJIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)NC(=O)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-2,3-Pentanediyldiacetamide typically involves the reaction of pentane-2,3-diamine with acetic anhydride. The reaction is carried out under reflux conditions, where the diamine is reacted with an excess of acetic anhydride to ensure complete acetylation. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of N,N’-2,3-Pentanediyldiacetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N,N’-2,3-Pentanediyldiacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The acetamide groups can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides.

Scientific Research Applications

N,N’-2,3-Pentanediyldiacetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-2,3-Pentanediyldiacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Structure : Contains a rigid 1,4-phenylenediyl group instead of a flexible pentanediyl chain.

- Molecular Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol).

- Applications : Used in laboratory research, particularly in polymer chemistry, due to its aromatic backbone .

- Key Differences: The aromatic core enhances thermal stability but reduces solubility in nonpolar solvents compared to aliphatic diacetamides.

N,N-Dimethylacetamide (CAS 127-19-5)

- Structure : A simple acetamide with methyl groups.

- Molecular Formula: C₄H₉NO (MW: 87.12 g/mol).

- Properties : High purity (≥99%), miscible with water and organic solvents, boiling point 164.5–167.5°C.

- Applications : Widely used as a solvent in pharmaceuticals and polymer production .

- Key Differences : Shorter alkyl chains result in lower molecular weight and higher volatility compared to diacetamides with extended backbones.

N,N-Diethylacetamide (CAS 685-91-6)

- Structure : Features ethyl groups instead of a pentanediyl chain.

- Molecular Formula: C₆H₁₃NO (MW: 115.18 g/mol).

- Applications : Employed in manufacturing and laboratory settings as a polar aprotic solvent .

- Key Differences : Bulkier ethyl groups may reduce solubility in water but enhance compatibility with hydrophobic matrices.

Chloro-Substituted Acetamides (e.g., Alachlor, Pretilachlor)

- Structure : Chlorine atoms and aromatic/heterocyclic substituents.

- Examples :

- Alachlor (CAS 15972-60-8): 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Pretilachlor (CAS 51218-49-6): 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide.

- Applications : Herbicides targeting weed control in agriculture .

- Key Differences : Chlorine and complex substituents enhance bioactivity but introduce environmental toxicity concerns.

Data Table: Comparative Analysis of Diacetamides

*Hypothetical data inferred from structural analogs.

†Estimated based on pentanediyl chain.

Research Findings and Key Insights

Backbone Flexibility vs. Rigidity :

- Aliphatic diacetamides (e.g., this compound) likely exhibit greater conformational flexibility than aromatic analogs like N,N'-Diacetyl-1,4-phenylenediamine, impacting their melting points and solubility .

Solubility Trends :

- Shorter alkyl chains (e.g., N,N-Dimethylacetamide) enhance water miscibility, while longer chains (e.g., pentanediyl) may reduce polarity, favoring organic solvents .

Functional Group Impact :

- Chlorine substitution (e.g., alachlor) introduces bioactivity but necessitates stringent environmental safety protocols .

Thermal Stability :

- Aromatic diacetamides decompose at higher temperatures than aliphatic variants due to resonance stabilization .

Biological Activity

N,N'-2,3-Pentanediyldiacetamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pentanediyl chain with two acetamide functional groups. Its structure can be represented as follows:

The compound's molecular formula is , and it has a molecular weight of 144.17 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various derivatives of similar compounds demonstrated that modifications in the acyclic chain length and functional groups can enhance antibacterial activity. For instance, compounds with longer carbon chains showed improved effectiveness against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

In vitro studies have suggested that this compound may possess antitumor properties. A comparative analysis of diarylpentanoids indicated that structural variations could influence cytotoxicity against cancer cell lines. The presence of the acetamide moiety was associated with increased antiproliferative effects .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymatic pathways in bacteria and cancer cells, potentially disrupting metabolic processes .

- Interaction with Cellular Targets : Molecular docking studies suggest strong binding interactions with specific proteins involved in cell signaling and proliferation .

Case Studies

- Antibacterial Efficacy : A case study involving the synthesis of various derivatives revealed that modifications in the side chains significantly affected antibacterial potency. Compounds with branched alkyl groups demonstrated enhanced activity against Gram-positive bacteria .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, this compound showed promising results, particularly against breast and colon cancer cells. The compound's ability to induce apoptosis was noted as a key mechanism for its antitumor activity .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.